Cas no 2138119-90-9 (rac-(3R,4S)-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine)

Technical Introduction: rac-(3R,4S)-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine is a chiral pyrrolidine derivative featuring a fluorophenyl substituent and a nitrobenzenesulfonyl protecting group. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its stereochemical complexity and functional group diversity. The presence of the 3-fluorophenyl moiety enhances its potential as a building block for bioactive molecules, while the nitrobenzenesulfonyl group offers versatility in further derivatization. Its well-defined stereochemistry (rac-(3R,4S)) makes it valuable for studying structure-activity relationships or as an intermediate in the synthesis of pharmacologically relevant compounds. The compound's stability and purity are critical for reproducible results in research applications.
rac-(3R,4S)-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine structure
2138119-90-9 structure
商品名:rac-(3R,4S)-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine
CAS番号:2138119-90-9
MF:C16H16FN3O4S
メガワット:365.37934589386
CID:5825150
PubChem ID:165500599

rac-(3R,4S)-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine 化学的及び物理的性質

名前と識別子

    • EN300-1169263
    • rac-(3R,4S)-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine
    • 2138119-90-9
    • インチ: 1S/C16H16FN3O4S/c17-12-5-3-4-11(8-12)13-9-19(10-14(13)18)25(23,24)16-7-2-1-6-15(16)20(21)22/h1-8,13-14H,9-10,18H2/t13-,14+/m0/s1
    • InChIKey: IISLHGQRLXHJHL-UONOGXRCSA-N
    • ほほえんだ: S(C1C=CC=CC=1[N+](=O)[O-])(N1C[C@H]([C@H](C2C=CC=C(C=2)F)C1)N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 365.08455534g/mol
  • どういたいしつりょう: 365.08455534g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 591
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 118Ų

rac-(3R,4S)-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1169263-250mg
2138119-90-9
250mg
$1156.0 2023-10-03
Enamine
EN300-1169263-0.25g
2138119-90-9
0.25g
$1156.0 2023-06-08
Enamine
EN300-1169263-0.1g
2138119-90-9
0.1g
$1106.0 2023-06-08
Enamine
EN300-1169263-10000mg
2138119-90-9
10000mg
$5405.0 2023-10-03
Enamine
EN300-1169263-500mg
2138119-90-9
500mg
$1207.0 2023-10-03
Enamine
EN300-1169263-1000mg
2138119-90-9
1000mg
$1256.0 2023-10-03
Enamine
EN300-1169263-5000mg
2138119-90-9
5000mg
$3645.0 2023-10-03
Enamine
EN300-1169263-5.0g
2138119-90-9
5g
$3645.0 2023-06-08
Enamine
EN300-1169263-0.05g
2138119-90-9
0.05g
$1056.0 2023-06-08
Enamine
EN300-1169263-10.0g
2138119-90-9
10g
$5405.0 2023-06-08

rac-(3R,4S)-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine 関連文献

rac-(3R,4S)-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amineに関する追加情報

Introduction to Rac-(3R,4S)-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine (CAS No. 2138119-90-9)

Rac-(3R,4S-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine) is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number CAS No. 2138119-90-9, represents a culmination of advanced synthetic methodologies and molecular design principles. Its unique structural features make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular structure of Rac-(3R,4S-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine) is characterized by a pyrrolidine core, which is a common scaffold in many bioactive molecules. The presence of a 3-fluorophenyl group and a 2-nitrobenzenesulfonyl moiety introduces specific electronic and steric properties that can influence its biological activity. These features are particularly relevant in the context of drug design, where subtle modifications can lead to significant changes in efficacy and selectivity.

In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The 3-fluorophenyl group in Rac-(3R,4S-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine) is an example of such a modification, which can potentially enhance the compound's bioavailability and reduce its susceptibility to degradation by enzymatic processes.

The 2-nitrobenzenesulfonyl moiety adds another layer of complexity to the molecule. Nitro groups are known for their ability to modulate electronic properties and can serve as pharmacophores in drug discovery. The sulfonyl group, on the other hand, can increase the lipophilicity of the molecule, which is often desirable for oral bioavailability. The combination of these two groups in Rac-(3R,4S-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine) suggests that it may exhibit unique pharmacological properties that make it suitable for various therapeutic applications.

The stereochemistry of the pyrrolidine ring, specifically the (3R,4S) configuration, is another critical aspect of this compound. Chirality plays a crucial role in drug design, as enantiomers can have vastly different biological activities. The precise stereochemical arrangement in Rac-(3R,4S-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine) ensures that it interacts with biological targets in a specific manner, which can be optimized for therapeutic efficacy.

The synthesis of Rac-(3R,4S-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine) involves multiple steps, including functional group transformations and stereoselective reactions. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been employed to achieve the desired molecular structure with high enantiomeric purity. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in a form suitable for further investigation.

In recent years, there has been significant progress in understanding the role of fluorinated compounds in medicinal chemistry. The introduction of fluorine atoms into organic molecules can lead to improved binding affinity, altered metabolic stability, and enhanced pharmacological properties. Rac-(3R,4S-4-(
))

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